3-amino-N-phenyl-succinamic acid

Catalog No.
S9043948
CAS No.
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N-phenyl-succinamic acid

Product Name

3-amino-N-phenyl-succinamic acid

IUPAC Name

3-amino-4-anilino-4-oxobutanoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c11-8(6-9(13)14)10(15)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,15)(H,13,14)

InChI Key

ZHMXJJSFAWDVAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC(=O)O)N

3-amino-N-phenyl-succinamic acid is an organic compound characterized by its unique structure, which includes an amino group attached to a phenyl ring and a succinamic acid moiety. The molecular formula for this compound is C10H12N2O3C_{10}H_{12}N_{2}O_{3}. It is a derivative of succinic acid, where one of the carboxylic acid groups has been converted into an amide through the attachment of an amino group. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications.

Typical of amides and amino acids. Key reactions include:

  • Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield succinic acid and an amine.
  • Acylation: The amino group can participate in acylation reactions, allowing for the introduction of different acyl groups.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.

These reactions highlight the versatility of 3-amino-N-phenyl-succinamic acid in synthetic organic chemistry.

Research indicates that 3-amino-N-phenyl-succinamic acid exhibits a range of biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Some derivatives show activity against various bacterial strains.
  • Antitumor Properties: Certain studies suggest that compounds related to 3-amino-N-phenyl-succinamic acid may inhibit cancer cell growth.
  • Neuroprotective Effects: There is evidence that it can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

These biological properties make it a candidate for further pharmacological studies.

The synthesis of 3-amino-N-phenyl-succinamic acid typically involves several methods:

  • Direct Amine Reaction: This method includes reacting succinic anhydride with an appropriate amine (like 2-aminophenylamine) under controlled conditions to form the desired succinamic acid.
  • Two-Step Synthesis: A two-step approach involves first synthesizing N-phenylsuccinimide followed by its reaction with hydroxylamine or ammonia derivatives to yield the corresponding succinamic acid .
  • Use of Catalysts: Catalysts such as magnesium oxide can be employed to enhance reaction efficiency and yield during synthesis .

These methods vary in complexity and yield, providing chemists with options depending on their specific needs.

3-amino-N-phenyl-succinamic acid has potential applications in various fields:

  • Pharmaceutical Industry: Its derivatives may serve as precursors for drug development, particularly in creating antimicrobial and anticancer agents.
  • Agricultural Chemicals: The compound could be explored for use as a bioactive agent in pesticides or herbicides.
  • Biochemical Research: It serves as a valuable tool in studying enzyme interactions and metabolic pathways due to its structural properties.

Studies on the interactions of 3-amino-N-phenyl-succinamic acid with biological systems have shown promising results:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Assays: Some studies focus on its ability to inhibit specific enzymes related to disease processes, which could lead to new treatment strategies .

Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.

Several compounds share structural similarities with 3-amino-N-phenyl-succinamic acid, including:

Compound NameStructureUnique Features
N-(2-Amino-phenyl)-succinamic acidContains para-amino substitutionPotentially enhanced biological activity
N-PhenylsuccinimideLacks amino groupUsed primarily as a precursor for other reactions
AspartameDipeptide structureKnown sweetener; differs in functional groups

3-amino-N-phenyl-succinamic acid is unique due to its specific amino substitution on the phenyl ring, which may enhance its biological activity compared to other similar compounds. Its ability to form diverse derivatives also sets it apart in synthetic applications.

Historical Evolution of Synthetic Routes for N-Substituted Succinamic Acids

The synthesis of N-substituted succinamic acids originated in the early 20th century with the exploration of anhydride-amine reactions. Initial methods relied on the direct coupling of succinic anhydride with primary amines under acidic or basic conditions. For 3-amino-N-phenyl-succinamic acid, the seminal approach involved refluxing succinic anhydride with aniline derivatives in toluene, yielding a crude product that required subsequent hydrolysis and purification. Early yields rarely exceeded 40% due to competing side reactions, such as over-hydrolysis of the anhydride or premature amide decomposition.

By the mid-20th century, advancements in catalysis improved efficiency. Magnesium diethoxide (ME) emerged as a superior initiator, enabling controlled ring-opening of succinic anhydride while suppressing oligomerization. This catalyst facilitated a living polymerization mechanism, allowing precise control over molecular weight and polydispersity. For example, at a monomer-to-initiator (M/I) ratio of 400, the reaction achieved 91% yield with a molecular weight (Mn) of 15,000 g/mol. These developments laid the groundwork for modern stereoselective syntheses.

Stereochemical Outcomes in Anhydride Ring-Opening Reactions

The ring-opening of succinic anhydride by primary amines is inherently stereospecific. When aniline attacks the electrophilic carbonyl carbon, the reaction proceeds via a tetrahedral intermediate, with the amine’s nucleophilicity dictating the regioselectivity. Computational studies suggest that electron-donating groups on the aromatic ring enhance the amine’s nucleophilic character, favoring attack at the less hindered carbonyl position.

Experimental data from copolymerization studies with ethylene oxide (EO) reveal that initiators like magnesium diethoxide (ME) produce alternating copolymers with minimal homo-sequence formation. This indicates a preference for staggered addition, where the amine and EO monomers alternate along the polymer chain. Such stereochemical control is critical for ensuring the structural integrity of 3-amino-N-phenyl-succinamic acid, as aberrant regioselectivity could introduce ketal or ester byproducts.

Table 1: Influence of Initiators on Stereochemical Outcomes

InitiatorHomo-Sequence (%)Alternating Sequence (%)Mn (g/mol)
Mg(OEt)₂ (ME)<5>9515,000
ZnCl₂20808,000
AlCl₃158510,500

Role of Primary Amines in Regioselectivity and Product Distribution

Primary amines like aniline play dual roles as nucleophiles and proton donors during synthesis. The amine’s pKa governs the reaction pH, which in turn affects the anhydride’s electrophilicity. At slightly acidic conditions (pH 5–6), the amine remains protonated, reducing its nucleophilicity but minimizing unwanted hydrolysis. Kinetic studies demonstrate that aniline derivatives with para-substituted electron-withdrawing groups (e.g., nitroaniline) exhibit slower reaction rates due to decreased amine basicity.

Racemization becomes significant at elevated temperatures (>100°C), where the amide bond undergoes reversible hydrolysis. For example, prolonged heating at 120°C resulted in a 15% loss of enantiomeric excess in chiral derivatives. This underscores the importance of maintaining moderate temperatures (80–100°C) and short reaction times (<48 hours) to preserve stereochemical fidelity.

Racemization Dynamics During Amide Bond Formation

Racemization in 3-amino-N-phenyl-succinamic acid primarily occurs via a keto-enol tautomerization mechanism. The α-hydrogen adjacent to the amide carbonyl becomes acidic under basic conditions, leading to temporary enolization and subsequent loss of chirality. Studies using deuterated solvents revealed that racemization rates increase by a factor of 2.5 in DMSO compared to toluene, highlighting the solvent’s role in stabilizing the enolate intermediate.

Table 2: Racemization Rates Under Varied Conditions

SolventTemperature (°C)Racemization Rate (k, h⁻¹)
Toluene800.02
DMSO800.05
Water1000.12

Mitigation strategies include:

  • Low-Temperature Synthesis: Conducting reactions below 80°C reduces enolization.
  • Buffered Systems: Acetate buffers (pH 4.5–5.5) suppress deprotonation of the α-hydrogen.
  • Steric Shielding: Bulky substituents on the amine hinder enolate formation, as demonstrated with tert-butyl aniline derivatives.

XLogP3

-2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

208.08479225 g/mol

Monoisotopic Mass

208.08479225 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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